longifolic acid longifolic acid
Brand Name: Vulcanchem
CAS No.: 19888-35-8
VCID: VC0217292
InChI:
SMILES:
Molecular Formula: C13H21COOH
Molecular Weight: 0

longifolic acid

CAS No.: 19888-35-8

Cat. No.: VC0217292

Molecular Formula: C13H21COOH

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

longifolic acid - 19888-35-8

Specification

CAS No. 19888-35-8
Molecular Formula C13H21COOH
Molecular Weight 0

Introduction

Chemical Identity and Structure

Basic Identification

Longifolic acid, specifically psi-longifolic acid, is classified as a sesquiterpenoid carboxylic acid with the molecular formula C15H22O2 and an average molecular weight of 234.339 . The compound is formally known by its IUPAC name 3,3,7-trimethyltetracyclo[5.4.0.02,9.08,10]undecane-8-carboxylic acid, which reflects its complex tetracyclic structure . This organic compound belongs to the broader category of terpenes, specifically sesquiterpenoids, which are characterized by having three consecutive isoprene units in their structural framework .

Structural Characteristics

The structural complexity of longifolic acid is evident in its tetracyclic carbon skeleton featuring three methyl substituents and a carboxylic acid functional group. The compound possesses a unique spatial arrangement that contributes to its chemical properties and potential biological interactions . As a carboxylic acid, it contains the characteristic -COOH functional group, which is responsible for its acidic properties through the ability to donate a proton in solution .

Table 1: Chemical Identity Parameters of Longifolic Acid

ParameterValue
Common Namepsi-Longifolic acid
IUPAC Name3,3,7-trimethyltetracyclo[5.4.0.02,9.08,10]undecane-8-carboxylic acid
Chemical FormulaC15H22O2
Average Molecular Weight234.339
Monoisotopic Molecular Weight234.161979948
ClassificationSesquiterpenoid carboxylic acid
Physical StateSolid (presumed based on similar compounds)

Physicochemical Properties

Acid-Base Characteristics

Longifolic acid is characterized as a weakly acidic compound based on its pKa value . This acidity stems from the carboxylic acid functional group, which can dissociate a proton in solution. As an organic acid, it follows the general chemical behavior of carboxylic acids, acting as a proton donor in acid-base reactions . The carboxyl group (-COOH) can release a hydrogen ion (H+) in aqueous solutions, forming a carboxylate anion .

Structural Identifiers

For chemical database and computational purposes, longifolic acid is represented by specific structural notations. The SMILES notation (Simplified Molecular-Input Line-Entry System) for longifolic acid is CC12CCCC(C)(C)C3C4C(CC13)C24C(O)=O, providing a linear textual representation of its chemical structure . The InChI (International Chemical Identifier) representation, which offers a standardized method to encode chemical information, is InChI=1S/C15H22O2/c1-13(2)5-4-6-14(3)8-7-9-11(10(8)13)15(9,14)12(16)17/h8-11H,4-7H2,1-3H3,(H,16,17) .

Chemical Classification and Relationships

Taxonomic Classification

In the chemical taxonomy hierarchy, longifolic acid is positioned as follows:

  • Kingdom: Organic compounds

  • Super Class: Lipids and lipid-like molecules

  • Class: Prenol lipids

  • Sub Class: Sesquiterpenoids

  • Direct Parent: Sesquiterpenoids

This classification places longifolic acid within the broader context of natural products and defines its relationship to other similar compounds.

Relationship to Other Sesquiterpenoids

As a sesquiterpenoid, longifolic acid shares structural similarities with other compounds in this diverse class of natural products. Sesquiterpenoids generally consist of three isoprene units and exhibit a wide range of biological activities in various organisms . Many sesquiterpenoids, including certain eudesmane-type compounds, have been isolated from plant sources such as Atractylodes macrocephala rhizome, where they contribute to the plant's medicinal properties . These related compounds often possess lactone or lactam moieties and demonstrate significant antioxidant activities .

Biological Significance and Activities

Structural Analogs and Their Activities

Research on structural analogs of longifolic acid, particularly other sesquiterpenoids, provides context for understanding its potential biological significance. In one study, researchers discovered sixteen sesquiterpenoids, including five nitrogen-containing compounds and eleven sesquiterpene lactones, from Atractylodes macrocephala rhizome . All these compounds showed Nrf2 agonistic activity in HEK293T cells, demonstrating their antioxidant properties .

Research and Analytical Methods

Identification Techniques

Modern analytical techniques are essential for the identification and characterization of sesquiterpenoids like longifolic acid. High-resolution electrospray ionization mass spectrometry (HRESI-MS) and extensive spectroscopic data are commonly used to establish the structures of such compounds . Additionally, molecular networking strategies have been employed to explore unknown sesquiterpenoids in plant extracts, leading to the discovery of new compounds and their analogs .

Table 2: Analytical Techniques for Sesquiterpenoid Analysis

TechniqueApplication
HRESI-MSStructure determination and mass analysis
Nuclear Magnetic Resonance (NMR)Structural elucidation and confirmation
Fourier-Transform Infrared SpectroscopyFunctional group identification
UPLC-Q-TOF-MS/MSMetabolic profiling and compound identification
Molecular Networking (GNPS)Discovery of structurally related compounds

Synthetic Approaches and Chemical Transformations

Derivative Formation

The carboxylic acid functionality in longifolic acid presents opportunities for derivatization through various chemical transformations. As demonstrated with longifolene-derived compounds, the carboxylic acid group can participate in salt formation with amines to produce carboxylates with enhanced biological activities . This chemical versatility suggests that longifolic acid could potentially serve as a starting material for the development of biologically active derivatives.

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